molecular formula C16H23NO2 B2762759 Cyclohexanepropanoic acid, alpha-amino-, phenylmethyl ester, hydrochloride (1:1), (alphaR)- CAS No. 266690-58-8

Cyclohexanepropanoic acid, alpha-amino-, phenylmethyl ester, hydrochloride (1:1), (alphaR)-

Cat. No. B2762759
CAS RN: 266690-58-8
M. Wt: 261.365
InChI Key: SWKRJMMCFBZOGS-OAHLLOKOSA-N
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Description

Cyclohexanepropanoic acid, alpha-amino-, phenylmethyl ester, hydrochloride (1:1), (alphaR)- is a specialty chemical with the CAS number 1017789-44-4 . Its molecular formula is C16H23NO2.

Scientific Research Applications

Polymer Synthesis and Functionalization

Cyclohexanone derivatives, closely related to the compound of interest, have been utilized in the synthesis and functionalization of hydrophilic aliphatic polyesters. These polymers are designed with protected functional groups such as hydroxyl, amino, and carboxyl, opening avenues for advanced applications in materials science. The synthesis involves the Baeyer−Villiger oxidation of cyclohexanone derivatives, followed by various protection and deprotection strategies to yield materials with tailored properties (Trollsås et al., 2000).

Catalysis and Chemical Reactions

The study of aminolysis reactions of esters, facilitated by cyclodextrins, showcases the importance of cyclohexyl and related structures in understanding catalytic processes. This research provides insights into how ester compounds interact with amines in the presence of cyclodextrins, revealing catalytic effects that vary with the structure of both the ester and the amine. Such findings are crucial for developing more efficient catalytic systems in organic synthesis (Gadosy, Boyd, & Tee, 2000).

Environmental Studies

Investigations into the environmental exposure of 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound structurally related to cyclohexanepropanoic acid derivatives, highlight the relevance of such chemicals in environmental health research. The study of DINCH metabolites in human urine samples provides a method for assessing exposure levels to this plasticizer, which is used as a safer alternative to traditional phthalates (Silva et al., 2013).

Organic Chemistry and Synthesis

Research on the synthesis of beta-aminocarboxylic acids demonstrates the utility of cyclohexane derivatives in generating bioactive compounds. These studies involve the creation of constrained beta-amino acids, which are important precursors for pharmacologically relevant molecules, highlighting the role of cyclohexane frameworks in the development of new therapeutic agents (Kiss & Fülöp, 2014).

properties

IUPAC Name

benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMEFMGLSOHFK-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanepropanoic acid, alpha-amino-, phenylmethyl ester, hydrochloride (1:1), (alphaR)-

CAS RN

266690-58-8
Record name Cyclohexanepropanoic acid, α-amino-, phenylmethyl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266690-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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